N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
- N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide is a chemical compound with the following structure: !Compound Structure.
- It belongs to the class of organic compounds known as anilides.
- The compound has potential applications in various fields, including medicinal chemistry and materials science.
Synthesis Analysis
- The synthesis of N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide involves several steps. One possible synthetic route includes the addition of a bromophenyl group to a chromene ring, followed by carboxylation to form the carboxamide.
- Further details on the specific synthetic methods would require a review of relevant literature.
Molecular Structure Analysis
- The compound consists of a chromene core with a 3-bromophenyl group attached.
- The molecular formula is C₁₇H₁₃BrNO₂.
Chemical Reactions Analysis
- The compound may undergo reactions typical of carboxamides, such as hydrolysis or amidation.
- Further investigation into specific reactions would be necessary.
Physical And Chemical Properties Analysis
- The compound’s melting point is approximately 124°C.
- It is moderately soluble in methanol.
- Further characterization would require experimental data.
Scientific Research Applications
Crystal Structure Analysis
Research on compounds structurally similar to N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide has revealed insights into their crystal structures. For instance, the study of N-(4-halophenyl)-4-oxo-4H-chromene-3-carboxamides highlights the planar molecular structure and anti conformations, which are significant for understanding the chemical and physical properties of these compounds (Gomes et al., 2015).
Chemosensors for Metal Ions
Coumarin derivatives have been studied for their potential as chemosensors. A specific example includes a coumarin-based chemosensor that exhibits an "on-off-on" fluorescence response towards Cu2+ and H2PO4− ions. This study demonstrates the application of coumarin derivatives in detecting and quantifying metal ions in various environments (Meng et al., 2018).
Antioxidant and Antibacterial Agents
Several studies have focused on synthesizing and evaluating the antioxidant and antibacterial properties of chromene-3-carboxamide derivatives. These compounds have shown promising activity against various bacterial strains and have been identified as potent antioxidants, indicating their potential in developing new therapeutic agents (Subbareddy & Sumathi, 2017); (Chitreddy & Shanmugam, 2017).
GPR35 Agonist
One compound, 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid, has been highlighted as a powerful tool for studying the orphan G protein-coupled receptor GPR35. This indicates the potential use of chromene-3-carboxamide derivatives in molecular biology and pharmacology research (Thimm et al., 2013).
Safety And Hazards
- The compound is considered hazardous due to its potential skin and eye irritation.
- It is essential to handle it with care and follow safety precautions.
Future Directions
- Investigate its biological activity, potential therapeutic applications, and optimization for specific targets.
- Explore modifications to improve solubility, stability, and safety.
Remember that this analysis is based on available information, and further research would be needed to fully understand the compound’s properties and potential applications. If you have any specific questions or need additional details, feel free to ask!
properties
IUPAC Name |
N-(3-bromophenyl)-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrNO3/c17-10-4-3-5-11(8-10)18-16(20)15-9-13(19)12-6-1-2-7-14(12)21-15/h1-9H,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKWWZUBFKWKMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49680285 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-bromophenyl)-4-oxo-4H-chromene-2-carboxamide |
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